molecular formula C12H7NO2 B2706704 3-cyanonaphthalene-1-carboxylic Acid CAS No. 3839-18-7

3-cyanonaphthalene-1-carboxylic Acid

Cat. No. B2706704
CAS RN: 3839-18-7
M. Wt: 197.193
InChI Key: UZINDHOUKODBOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3-cyanonaphthalene-1-carboxylic acid is 1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Carbopalladation of Nitriles

3-Cyanonaphthalene-1-carboxylic Acid is involved in the process of carbopalladation of nitriles, which is utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This method demonstrates high yields and good regioselectivity, offering potential applications in the synthesis of complex organic compounds (Tian, Pletnev, & Larock, 2003).

Coordination Polymer Structures

The compound participates in forming grid-like structures in coordination polymers. Its inclusion in these structures, along with cadmium(II) chloride and 1,3-bis(4-pyridyl)propane, leads to the formation of cyclic secondary building blocks that are significant in the field of materials science and crystal engineering (Phukan & Baruah, 2014).

Acidity Scale Development

3-Cyanonaphthalene-1-carboxylic Acid has been used in developing an acidity scale for excited state protonation kinetics. This scale, which utilized 1-cyanonaphthalene as a fluorescent indicator, is crucial for understanding the proton quenching of fluorescence in various chromophores (Brandon et al., 1987).

Photochemical Cycloaddition Studies

The compound is involved in photochemical cycloaddition studies, where its interaction with substituted pyridines has been examined. This research contributes to the understanding of photocycloaddition processes, which are significant in organic photochemistry (Sakamoto et al., 2000).

Photophysical and Photochemical Properties

The synthesis and study of amphiphilic carboxyl phthalocyanine oligomers, incorporating 3-Cyanonaphthalene-1-carboxylic Acid, provide insights into their photophysical and photochemical properties. This research has implications for applications in photodynamic therapy and photocatalysis (Zhao et al., 2009).

Vicarious Nucleophilic Substitution Studies

This compound plays a role in vicarious nucleophilic substitution studies. It reacts with chloromethyl aryl sulfone carbanion to form bis-annulated products, providing valuable insights into nucleophilic substitution reactions (Kakosza et al., 1987).

Intramolecular Photocycloaddition Reactions

Research involving 3-Cyanonaphthalene-1-carboxylic Acid in intramolecular photocycloaddition reactions of arylcyclopropane tethered 1-cyanonaphthalenes contributes to the understanding of photocycloaddition dynamics, a crucial aspect of organic photochemistry (Maeda, Matsuda, & Mizuno, 2016).

Enantioselective Sensing

The compound is used in enantioselective sensing studies for a wide variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This research is pivotal in developing new sensing technologies (Mei & Wolf, 2004).

properties

IUPAC Name

3-cyanonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZINDHOUKODBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure of Rule, H G and Thompson, S B; J. Chem. Soc. 1764-1767 (1937), 1,8-naphthalic anhydride was brominated and converted to 3-bromo-1-naphthoic acid. This was esterified to methyl 3-bromo-1-naphthoate according to the following procedure. 3-Bromo-1-naphthoic acid (103.0 g, 410 mmol) was dissolved in DCM (1250 mL) and the solution cooled to 0° C. Oxalyl chloride (67.5 g, 532 mmol) was added in one portion followed by a catalytic amount of DMF (1.5 mL), and the resulting solution allowed to warm to ambient temperature and stir for 4 hours. The mixture was evaporated in vacuo, and the residue concentrated a second time from toluene. The resultant acid chloride was dissolved in methanol (1250 mL) and stirred at ambient temperature for 18 h. The mixture was evaporated in vacuo, and the residue purified by chromatography (eluent: DCM:hexanes 1:3) to provide methyl 3-bromo-1-naphthoate as a white solid (106.9 g, 98%). 1H-NMR (CDCl3) δ4.01 (s, 3H, CO2CH3); 7.50-7.69 (m, 2H, aromatic); 7.78-7.87 (d, 1H, aromatic); 8.18 (s, 1H, aromatic); 8.25 (s, 1H, aromatic); 8.80-8.94 (d, 1H, aromatic). Using the procedure of Dewar, J S and Grisdale, P J; J. Amer. Chem. Soc., 84, 3541-3546 (1962), methyl-3-bromo-1-naphthoate was converted to methyl 3-cyano-1-naphthoate and then saponified (LiOH) to afford 3-cyano-1-naphthoic acid. 3-Cyano-1-naphthoic acid (15.9 g, 80.6 mmol) was suspended in DCM (4590 mL). To the stirred mixture was added oxalyl chloride (12.8 g, 100 mmol) in one portion followed by a catalytic amount (5 drops) of DMF. The mixture was stirred for 5 hours at room temperature giving a clear solution. The mixture was concentrated in vacuo, and the residue concentrated twice from toluene to provide the crude acid chloride as a light yellow solid (17.4 g, quantitative). 1H-NMR (300 MHz, d6 acetone) δ7.86-7.91 (t, 1H, aromatic); 7.98-8.04 (t, 1H, aromatic); 8.28-8.32 (d, 1H, aromatic); 8.66-8.72 (d, 1H, aromatic); 8.80 (s, 1H, aromatic); 8.93 (s, 1H, aromatic).
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